N~3~-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
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Overview
Description
N~3~-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is an organic compound known for its diverse applications in scientific research and industry This compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure . The reaction conditions often include the use of catalysts such as iodine, which facilitates the formation of the pyrazole ring . Additionally, the sulfonylation and methoxyanilino substitution are achieved through nucleophilic and electrophilic substitution reactions, respectively .
Industrial Production Methods
Industrial production of this compound may involve multicomponent reactions (MCR) and one-pot processes to enhance efficiency and yield . The use of green chemistry principles, such as metal-free and solvent-free reactions, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N~3~-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides . Reaction conditions often involve mild temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions include pyrazolone, pyrazoline, and various substituted pyrazole derivatives .
Scientific Research Applications
N~3~-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N3-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-3-carboxamide
- N-{4-[(2-fluoroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-3-carboxamide
- N-{4-[(2-bromoanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-3-carboxamide
Properties
Molecular Formula |
C18H18N4O4S |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[4-[(2-methoxyphenyl)sulfamoyl]phenyl]-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C18H18N4O4S/c1-22-12-11-16(20-22)18(23)19-13-7-9-14(10-8-13)27(24,25)21-15-5-3-4-6-17(15)26-2/h3-12,21H,1-2H3,(H,19,23) |
InChI Key |
JCNZJTTWHQSNDM-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3OC |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
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